Enhanced Lipophilicity and Altered Melting Point Relative to 2-Methyl-4-nitroimidazole
2-Ethyl-4-nitro-1H-imidazole exhibits a calculated LogP of 0.571 [1], a physicochemical parameter critical for determining membrane permeability and pharmacokinetic behavior. Compared to its 2-methyl analog (2-Methyl-4-nitroimidazole, CAS 696-23-1), which has a lower predicted LogP due to its smaller alkyl group, the ethyl derivative demonstrates increased lipophilicity. This structural change also results in a substantially lower melting point of 161°C [2] for the ethyl derivative, versus a range of 251-255°C for the methyl analog . This difference in thermal properties can influence handling, purification, and formulation processes during research.
| Evidence Dimension | Lipophilicity (LogP) and Melting Point |
|---|---|
| Target Compound Data | LogP = 0.571 (calculated); Melting Point = 161 °C |
| Comparator Or Baseline | 2-Methyl-4-nitroimidazole (CAS 696-23-1): LogP value is not directly provided in the source but is lower due to smaller alkyl group; Melting Point = 251-255 °C |
| Quantified Difference | Melting Point difference of ~90-94°C. LogP increase for ethyl derivative based on class-level inference of alkyl chain lengthening. |
| Conditions | Calculated LogP values; experimental melting point data from vendor specifications. |
Why This Matters
Selection of the correct 2-alkyl substituent is crucial for tuning the lipophilicity of lead compounds, directly impacting their potential for cell permeability and bioavailability in downstream biological assays.
- [1] 2-Ethyl-4-nitro-1H-imidazole. SIELC Technologies Product Page. CAS 13230-03-0. Accessed 2026. View Source
- [2] 2-乙基-4-硝基-1H-咪唑. 灵元素 (0elem.com). CAS 13230-03-0 Product Page. Accessed 2026. View Source
